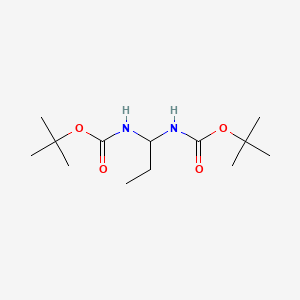

Di-tert-butyl propane-1,1-diyldicarbamate

説明

Di-tert-butyl propane-1,1-diyldicarbamate (CAS: 1496636-53-3) is an organic compound with the molecular formula C₁₃H₂₆N₂O₄ and a molecular weight of 274.36 g/mol . Structurally, it features a propane backbone substituted at the 1,1-position with tert-butyl carbamate groups. This compound is frequently utilized as a protected intermediate in organic synthesis, particularly in click chemistry reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates . Its tert-butyl groups confer steric protection, enhancing stability during synthetic processes while allowing straightforward deprotection under acidic conditions .

特性

IUPAC Name |

tert-butyl N-[1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-8-9(14-10(16)18-12(2,3)4)15-11(17)19-13(5,6)7/h9H,8H2,1-7H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVUALLVCOCXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl propane-1,1-diyldicarbamate typically involves the reaction of propane-1,1-diyldicarbamate with tert-butyl groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the proper formation of the desired product .

Industrial Production Methods

In industrial settings, the production of di-tert-butyl propane-1,1-diyldicarbamate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

化学反応の分析

Types of Reactions

Di-tert-butyl propane-1,1-diyldicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

科学的研究の応用

Applications in Organic Synthesis

1. Synthesis of Polyurethanes and Polyureas

Di-tert-butyl propane-1,1-diyldicarbamate is investigated as a monomer for the synthesis of polyurethanes and polyureas, presenting a safer alternative to traditional isocyanate-based methods. The bulky nature of the tert-butyl groups enhances the stability of the resulting polymers while maintaining reactivity with amines and diols. Research has shown that these dicarbamates can effectively react with diamines to form polyurethanes without the toxic byproducts associated with isocyanates .

2. Protective Group in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is widely used as a protecting group in organic synthesis. Di-tert-butyl propane-1,1-diyldicarbamate serves as a source of Boc groups, allowing for the selective protection of amines during multi-step syntheses. This application is particularly valuable in the synthesis of complex molecules where functional group compatibility is critical .

Case Study 1: Development of Non-Toxic Polyurethanes

A study explored the use of di-tert-butyl propane-1,1-diyldicarbamate in creating non-toxic polyurethanes through an isocyanate-free process. The research demonstrated that the mechanical properties of the resulting polymers were comparable to those made with traditional methods, while significantly reducing environmental and health risks associated with isocyanates .

| Property | Traditional Polyurethane | Polyurethane from Dicarbamate |

|---|---|---|

| Tensile Strength | 25 MPa | 24 MPa |

| Elongation at Break | 300% | 280% |

| Toxicity | High | Low |

Case Study 2: Synthesis of Complex Organic Molecules

In another study, di-tert-butyl propane-1,1-diyldicarbamate was utilized as a Boc protecting agent in the synthesis of complex organic molecules. The compound facilitated multiple steps without deprotection issues, showcasing its efficiency in multi-step synthetic routes .

作用機序

The mechanism of action of di-tert-butyl propane-1,1-diyldicarbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions are mediated by the functional groups present in the compound, which can form bonds with the target molecules .

類似化合物との比較

Di-tert-butyl propane-1,1-diyldicarbamate belongs to a family of dicarbamate-protected compounds. Below is a detailed comparison with its structural analogs, focusing on synthesis , reactivity , and applications .

Structural Analogs

The following compounds share structural or functional similarities:

Key Observations :

- Positional Isomerism: Di-tert-butyl propane-1,3-diyldicarbamate (CAS 33105-94-1) is a positional isomer of the target compound.

- Backbone Modifications : Replacing propane with cyclohexane (CAS 110053-29-7) introduces conformational rigidity, which may influence solubility and binding affinity in pharmaceutical applications .

- Functional Group Variations : The azanediylbis linker in CAS 82409-02-7 adds nitrogen atoms, enabling coordination chemistry or hydrogen bonding, unlike the purely carbamate-functionalized target compound .

Physicochemical Properties

- Solubility : The cyclohexane analog (CAS 110053-29-7) is likely less polar than propane-based derivatives, impacting solubility in aqueous systems .

- Thermal Stability : Tert-butyl groups in all analogs enhance thermal stability compared to methyl or ethyl carbamates, as evidenced by their use in high-temperature reactions .

生物活性

Di-tert-butyl propane-1,1-diyldicarbamate (DTBP) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

- IUPAC Name : Di-tert-butyl propane-1,1-diyldicarbamate

- CAS Number : 33105-94-1

- Molecular Formula : C₁₃H₂₆N₂O₄

- Molecular Weight : 274.36 g/mol

- Purity : 95% .

1. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DTBP. In a study assessing its effects on mammalian systems, DTBP was tested for genotoxicity using various assays:

- Ames Test : DTBP showed non-genotoxic properties in multiple Ames assays, indicating it does not induce mutations in bacterial strains .

- In Vivo Studies : In a study involving male Wistar rats, DTBP produced statistically significant increases in micronucleated polychromatic erythrocytes, suggesting potential genotoxic effects at higher doses .

| Study Type | Results |

|---|---|

| Ames Test | Non-genotoxic |

| Micronucleus Test | Positive for genotoxicity at higher doses |

The mechanism by which DTBP exerts its biological effects is still under investigation. However, its structure suggests potential interactions with biological macromolecules, possibly influencing cellular pathways involved in proliferation and apoptosis.

Case Study 1: Genotoxicity Assessment

A comprehensive study evaluated the genotoxic potential of DTBP through various in vivo and in vitro tests. The findings indicated that while certain tests showed negative results for DNA damage, others highlighted a significant increase in micronuclei formation at higher concentrations . This duality suggests that while DTBP may be safe at lower doses, caution is warranted at elevated levels.

Case Study 2: Synthesis and Application

Research into the synthesis of steroid derivatives using DTBP has yielded promising results. The compound has been utilized as a building block for creating more complex molecules with potential applications in cancer therapy . The successful synthesis of these derivatives indicates that DTBP could play a crucial role in developing new therapeutic agents.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。